molecular formula C16H20O2 B14424157 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- CAS No. 83922-23-0

1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)-

Cat. No.: B14424157
CAS No.: 83922-23-0
M. Wt: 244.33 g/mol
InChI Key: PSPMPSDACGMFSR-UHFFFAOYSA-N
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Description

1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by the introduction of the propanediol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods such as distillation and chromatography is essential to achieve the required quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol, 2-methyl-
  • 1,2-Propanediol, 2-acetate
  • 1,2-Propanediol, dibenzoate

Uniqueness

1,2-Propanediol, 2-(6-(1-methylethyl)-2-naphthalenyl)- is unique due to its specific structural features, such as the naphthalene ring and isopropyl group

Properties

CAS No.

83922-23-0

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(6-propan-2-ylnaphthalen-2-yl)propane-1,2-diol

InChI

InChI=1S/C16H20O2/c1-11(2)12-4-5-14-9-15(16(3,18)10-17)7-6-13(14)8-12/h4-9,11,17-18H,10H2,1-3H3

InChI Key

PSPMPSDACGMFSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(CO)O

Origin of Product

United States

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